molecular formula C14H16N2O3S B239322 2-methoxy-4,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide

2-methoxy-4,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide

Cat. No. B239322
M. Wt: 292.36 g/mol
InChI Key: YUYFYZDMDXXANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research. MPB has several important properties that make it useful in various fields of research, including its ability to inhibit protein kinases and its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide involves its ability to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. By inhibiting the activity of these kinases, this compound can disrupt the signaling pathways that are involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-4,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its ability to selectively target protein kinases that are involved in cancer cell proliferation and survival. This makes it a useful tool for studying the signaling pathways that are involved in cancer development and progression. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving 2-methoxy-4,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide, including the development of new cancer therapies that target specific protein kinases, the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the toxicity and safety of this compound in preclinical and clinical settings.

Synthesis Methods

2-methoxy-4,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 3-pyridinylamine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of various protein kinases that are involved in cell proliferation and survival, including AKT, ERK, and JNK. This compound has also been found to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies.

properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

2-methoxy-4,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C14H16N2O3S/c1-10-7-13(19-3)14(8-11(10)2)20(17,18)16-12-5-4-6-15-9-12/h4-9,16H,1-3H3

InChI Key

YUYFYZDMDXXANM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=CC=C2)OC

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=CC=C2)OC

Origin of Product

United States

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